Unique ABCG2 Transporter Binding and 5-FU Synergy Absent in Purpurogallin
PCA directly binds and inhibits the ABCG2 drug efflux transporter, a mechanism not reported for its close analog purpurogallin. PCA exhibited an equilibrium dissociation constant (KD) of 1.84 µM and a median inhibitory concentration (IC50) of 3.09 µM against ABCG2. Co-treatment of liver cancer cells with 10 µM PCA and 10 µM 5-fluorouracil (5-FU) produced synergistic antiproliferative effects at 48 h, a synergy abrogated by ABCG2 silencing [1]. No comparable ABCG2 binding or 5-FU synergy data exist for purpurogallin or gallic acid, indicating that the 8-carboxylic acid group is essential for this activity.
| Evidence Dimension | ABCG2 Binding Affinity (KD) and Synergy with 5-FU |
|---|---|
| Target Compound Data | KD = 1.84 µM; IC50 = 3.09 µM against ABCG2; Synergistic antiproliferation with 10 µM 5-FU at 48 h |
| Comparator Or Baseline | Purpurogallin: No ABCG2 binding or 5-FU synergy reported; Gallic acid: No ABCG2 binding reported |
| Quantified Difference | Qualitative: Unique activity conferred by 8-carboxylic acid moiety |
| Conditions | Surface plasmon resonance; ATPase activity assay; CCK-8 assay in liver cancer cells (HepG2, Huh7) |
Why This Matters
This is the only compound in its class with demonstrated ABCG2 inhibition and 5-FU synergy, making it indispensable for research on chemoresistance reversal in liver cancer.
- [1] Zhao P, Liu W, Wang S, Lun J. Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2. Exp Ther Med. 2024. PMID: 38800042. View Source
